molecular formula C23H28N2O5S B2567521 1-(2-(diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 636989-65-6

1-(2-(diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2567521
CAS No.: 636989-65-6
M. Wt: 444.55
InChI Key: XUJSFGLFUVOCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(diethylamino)ethyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H28N2O5S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds with structures similar to the given chemical have been synthesized and evaluated for their antimicrobial properties. For example, a series of 2-alkyl-1-(2-diethylamino(morpholino)methyl-carbonylethoxy)pyrroles were synthesized, and it was established that electron-acceptor substituents in the methylcarbonylethoxy chain increase the antimicrobial activity. This highlights the potential of such compounds in developing new antimicrobial agents (Р. А. Гаджилы et al., 2010).

Inhibitory Activity Towards Human Leukocyte Elastase

Another research focus is the inhibitory activity towards human leukocyte elastase (HLE), where a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones was synthesized. The study utilized the Gewald thiophene synthesis to obtain several compounds, which showed promising activity as acyl-enzyme inhibitors of HLE, similar to the inhibition of serine proteases by 4H-3,1-benzoxazin-4-ones. This suggests a potential application in treating diseases associated with elastase activity (M. Gütschow et al., 1999).

Electrochromic Materials

The compound's structural relatives have also been explored for their application in electrochromic materials. For instance, a new compound was copolymerized with 3,4-ethylenedioxythiophene (EDOT) via an electrochemical method, exhibiting multicolor electrochromic properties. Such materials are essential for camouflage and/or full-color electrochromic device/display applications, showcasing the versatility of these compounds in advanced materials science (Melek Pamuk Algi et al., 2013).

Material Science Applications

Additionally, compounds structurally similar to the query molecule have been investigated for their use in materials science, particularly in the synthesis of conductive polymers. For example, a study on poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers based on pyrrole via electropolymerization has shown that such compounds can form polymers with low oxidation potentials, leading to materials stable in their electrically conducting form. This research opens avenues for developing new conducting polymers for various technological applications (G. Sotzing et al., 1996).

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-5-24(6-2)12-13-25-19(15-9-7-10-16(29-3)22(15)30-4)18(21(27)23(25)28)20(26)17-11-8-14-31-17/h7-11,14,19,27H,5-6,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJSFGLFUVOCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.